

(R)-Pirtobrutinib: A Comparative Analysis of Cross-reactivity with TEC Family Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of **(R)-Pirtobrutinib**, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, with other members of the TEC family of kinases. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its selectivity and potential off-target effects.

Executive Summary

(R)-Pirtobrutinib is a highly selective inhibitor of BTK.[1][2][3][4][5] Preclinical studies demonstrate that it exhibits minimal cross-reactivity with other TEC family kinases, including TEC, at clinically relevant concentrations. Biochemical and cell-based assays confirm a high degree of selectivity, with pirtobrutinib demonstrating over 100-fold greater potency for BTK compared to TEC. This high selectivity is attributed to its unique non-covalent binding mechanism and interaction with the BTK active site.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of **(R)-Pirtobrutinib** against BTK and TEC kinases as determined by biochemical assays.



Kinase	IC50 (nM)	Fold Selectivity vs. BTK
ВТК	3.2	1
TEC	>1000	>312.5

Data sourced from preclinical characterization studies of pirtobrutinib.

Experimental Methodologies

The data presented in this guide were generated using established and robust experimental protocols, including biochemical kinase assays and cell-based chemoproteomics.

Biochemical Kinase Inhibition Assay (HotSpot™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pirtobrutinib against purified TEC family kinases.

Methodology:

- Kinase Reaction Setup: Individual TEC family kinases were incubated with a specific peptide substrate and a phosphate-donating ATP solution.
- Inhibitor Addition: (R)-Pirtobrutinib was added to the reaction mixture at varying concentrations.
- Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [y³³P]ATP and incubated at room temperature. The reaction was subsequently stopped by the
 addition of phosphoric acid.
- Signal Detection: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radiolabel was quantified using a scintillation counter.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Target Engagement (Chemoproteomics)



Objective: To assess the selectivity of pirtobrutinib for TEC family kinases within a cellular context.

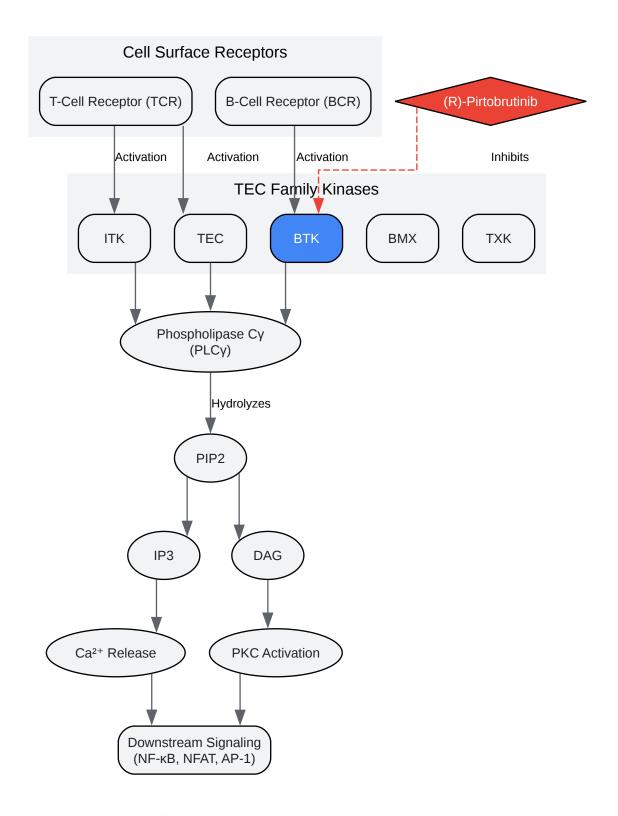
Methodology:

- Cell Treatment: Peripheral blood mononuclear cells (PBMCs) were incubated with varying concentrations of **(R)-Pirtobrutinib** or a vehicle control.
- Probe Labeling: A biotinylated, irreversible ATP/ADP acyl phosphate probe was added to the cell lysate. This probe covalently binds to the conserved lysine in the ATP binding pocket of active kinases.
- Enrichment of Labeled Kinases: Biotinylated proteins were enriched from the cell lysate using streptavidin affinity purification.
- Mass Spectrometry Analysis: The enriched proteins were digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
- Data Analysis: The degree of inhibition was determined by the reduction in the spectral counts of a particular kinase in the pirtobrutinib-treated samples compared to the vehicle control. In these studies, at a concentration of 1 μM, pirtobrutinib demonstrated over 50% inhibition for only BTK, TEC, and MEK1/MEK2.

Signaling Pathway Analysis

The TEC family of non-receptor tyrosine kinases, comprising BTK, ITK, TEC, BMX, and TXK, are crucial components of signaling pathways downstream of various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Their activation triggers a cascade of downstream signaling events that are vital for lymphocyte development, activation, and proliferation.





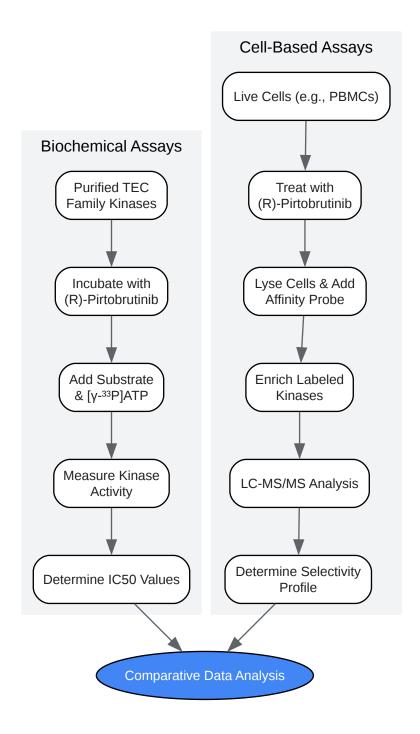
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Caption: Simplified signaling pathway of the TEC family kinases.



Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor cross-reactivity profiling.



Conclusion

The available preclinical data strongly support the high selectivity of **(R)-Pirtobrutinib** for BTK over other TEC family kinases. This favorable selectivity profile, demonstrated through both biochemical and cellular assays, suggests a lower potential for off-target effects mediated by the inhibition of other TEC family members. This characteristic is a key differentiator for pirtobrutinib and may contribute to its observed safety and tolerability profile in clinical settings. Further research and clinical studies will continue to delineate the full spectrum of its kinase interactions and clinical implications.

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